molecular formula C9H16O2 B1638586 (S)-2-Cyclohexylpropanoic acid CAS No. 3527-63-7

(S)-2-Cyclohexylpropanoic acid

Cat. No.: B1638586
CAS No.: 3527-63-7
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-ZETCQYMHSA-N
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Description

(S)-2-Cyclohexylpropanoic acid is a chiral carboxylic acid with the molecular formula C9H16O2 This compound features a cyclohexyl group attached to the second carbon of a propanoic acid chain, with the (S)-configuration indicating its stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclohexylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-cyclohexylacrylic acid using a chiral catalyst. This method ensures the production of the desired (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process typically requires precise control of temperature, pressure, and catalyst concentration to achieve optimal yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyclohexylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

(S)-2-Cyclohexylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-2-Cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2-Cyclohexylpropanoic acid: The enantiomer of (S)-2-Cyclohexylpropanoic acid, with different stereochemistry.

    Cyclohexylacetic acid: A structurally similar compound with a different carbon chain length.

    Cyclohexylbutanoic acid: Another similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence its reactivity, interaction with biological molecules, and overall functionality in various applications.

Properties

IUPAC Name

(2S)-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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